molecular formula C10H21NO3 B136765 (2-Hydroxy-ethyl)-propyl-carbamic acid tert-butyl ester CAS No. 152192-96-6

(2-Hydroxy-ethyl)-propyl-carbamic acid tert-butyl ester

Cat. No. B136765
CAS RN: 152192-96-6
M. Wt: 203.28 g/mol
InChI Key: FVLOTNCJFRUPFT-UHFFFAOYSA-N
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Description

“(2-Hydroxy-ethyl)-propyl-carbamic acid tert-butyl ester” is a chemical compound with the molecular formula C10H21NO3 . It has a molecular weight of 203.28 g/mol . The IUPAC name for this compound is "tert-butyl N-(2-hydroxyethyl)-N-propylcarbamate" .


Molecular Structure Analysis

The compound contains a total of 34 bonds, including 13 non-H bonds, 1 multiple bond, 6 rotatable bonds, 1 double bond, 1 (thio-) carbamate (aliphatic), 1 hydroxyl group, and 1 primary alcohol .


Physical And Chemical Properties Analysis

The compound has a computed XLogP3-AA value of 1.3, indicating its partition coefficient between octanol and water, which is a measure of its lipophilicity . It has 1 hydrogen bond donor and 3 hydrogen bond acceptors . The compound also has a topological polar surface area of 49.8 Ų .

Scientific Research Applications

Synthesis and Chemical Properties

  • Asymmetric Synthesis : This chemical has been utilized in the diastereoselective intramolecular α-amidoalkylation reactions of L-DOPA derivatives for the asymmetric synthesis of compounds such as pyrrolo[2,1-a]isoquinolines, illustrating its importance in the creation of complex molecular architectures (E. Garcia et al., 2006).
  • Crystallographic Studies : The compound has undergone detailed synthetic and crystallographic studies to understand its properties, such as non-planar conformation and crystal packing, aiding in the design and synthesis of novel materials (R. Kant et al., 2015).
  • Selective Conversion in Chemical Reactions : It has been demonstrated that tert-butyl esters, like this compound, can be selectively converted to acid chlorides using thionyl chloride, a property exploited in organic synthesis for selective reactions (J. A. Greenberg et al., 2017).

Applications in Material Science and Polymer Chemistry

  • Synthesis of Complexing Compounds : This compound has been used in the synthesis of HBED-CC-tris(tert-butyl ester), a complexing compound mainly used for radiolabeling, indicating its importance in medical diagnostics and treatment (K. Jerzyk et al., 2021).
  • Polymer Science : It has found use in the synthesis of polymers and as a chain transfer agent in the copolymerization process, showcasing its role in developing new materials with tailored properties (D. Hotta et al., 2020).

Environmental and Analytical Chemistry

  • Degradation and Biodegradation Studies : Research on the biodegradation and fate of related tert-butyl ethers, like ethyl tert-butyl ether (ETBE), in soil and groundwater has been carried out, providing insights into the environmental impact and degradation pathways of these compounds (S. Thornton et al., 2020).

properties

IUPAC Name

tert-butyl N-(2-hydroxyethyl)-N-propylcarbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H21NO3/c1-5-6-11(7-8-12)9(13)14-10(2,3)4/h12H,5-8H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FVLOTNCJFRUPFT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN(CCO)C(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H21NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50565518
Record name tert-Butyl (2-hydroxyethyl)propylcarbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50565518
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

203.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2-Hydroxy-ethyl)-propyl-carbamic acid tert-butyl ester

CAS RN

152192-96-6
Record name tert-Butyl (2-hydroxyethyl)propylcarbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50565518
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

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